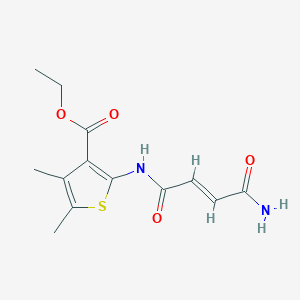![molecular formula C18H23N3O3S B2955835 Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate CAS No. 860610-23-7](/img/structure/B2955835.png)
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a compound known for its diverse applications in scientific research and industry. It features a complex structure with a piperidine core, linked to a thiazole ring and aminophenoxy group. This unique configuration makes it a subject of interest in various fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate typically involves a multi-step process:
Thiazole Formation: Starting with a halogenated precursor, a thiazole ring is formed through a cyclization reaction involving thiourea and a base.
Phenoxy Addition: The aminophenol is introduced through a nucleophilic aromatic substitution reaction, creating the aminophenoxy linkage to the thiazole.
Piperidine Derivatization: The thiazole compound is then reacted with a piperidine derivative, resulting in the formation of the final product.
Industrial Production Methods
Industrial production often involves scale-up of the synthetic route mentioned above. Advanced techniques such as continuous flow synthesis and catalytic processes can be employed to enhance yield and reduce reaction times. Rigorous purification steps, including crystallization and chromatography, ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the aminophenoxy and piperidine moieties.
Reduction: Reduction reactions can target the nitro group in the aminophenoxy segment, converting it to an amine.
Substitution: The thiazole and piperidine rings are susceptible to various substitution reactions, allowing for functional modifications.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles like sodium azide or thiols.
Major Products Formed
These reactions can yield a range of derivatives with varied functional groups, enhancing the compound's utility in different applications.
Scientific Research Applications
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate finds applications in:
Chemistry: As a building block in organic synthesis and drug development.
Biology: In studies involving enzyme interactions and as a molecular probe.
Industry: Use in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its structure allows it to engage in hydrogen bonding, pi-stacking, and other non-covalent interactions, influencing biological pathways. Key pathways involved often include enzymatic inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
When compared to other similar compounds, Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate stands out due to its unique combination of functional groups and structural rigidity. Similar compounds may include:
Ethyl 1-(pyridin-4-ylmethyl)-4-piperidinecarboxylate
Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate: These comparisons highlight its versatility and potential for targeted applications in various fields.
By tailoring the synthesis, reactions, and applications, this compound can be fine-tuned for specific scientific and industrial needs. Its multi-faceted nature makes it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
ethyl 1-[[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-23-17(22)13-7-9-21(10-8-13)12-16-11-20-18(25-16)24-15-5-3-14(19)4-6-15/h3-6,11,13H,2,7-10,12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSDBVXAMMSZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)




![(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)

![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2955771.png)

